2-(3-aminophenoxy)-N-phenylacetamide
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Overview
Description
2-(3-aminophenoxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which are structurally similar to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized and evaluated for their antitubercular activities. They showed potent or moderate activity against M. tuberculosis H37Rv, suggesting their potential as affordable antitubercular agents (Ang et al., 2012).
Pharmaceutical Intermediates : N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is used as an intermediate for the complete natural synthesis of antimalarial drugs. Its chemoselective monoacetylation to N-(2-hydroxyphenyl)acetamide was studied, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to this compound, were synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase. These inhibitors showed potential in inhibiting the growth of lymphoma cells, indicating their therapeutic potential (Shukla et al., 2012).
Muscarinic M(3) Receptor Antagonists : A series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to this compound, were synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. These are useful for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Synthesis of α-Amino Acids : Boric acid-catalyzed Ugi three-component reaction was developed for the synthesis of 2-arylamino-2-phenylacetamide in aqueous media, which could be efficiently converted into α-amino acids. This highlights the utility of similar compounds in amino acid synthesis (Kumar et al., 2013).
Future Directions
Properties
IUPAC Name |
2-(3-aminophenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKALNOCJIYBPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280152 |
Source
|
Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92906-39-3 |
Source
|
Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92906-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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